O-Desmethylangolensin

描述

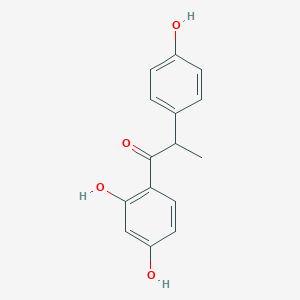

Structure

3D Structure

属性

IUPAC Name |

1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-9(10-2-4-11(16)5-3-10)15(19)13-7-6-12(17)8-14(13)18/h2-9,16-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDJPNKPFDDUBFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)O)C(=O)C2=C(C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40873154 | |

| Record name | O-Desmethylangolensin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | O-Desmethylangolensin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004629 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

21255-69-6 | |

| Record name | O-Desmethylangolensin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21255-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Desmethylangolensin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021255696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Desmethylangolensin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21255-69-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-DESMETHYLANGOLENSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SCY1S10OK4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | O-Desmethylangolensin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004629 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biosynthesis of O-Desmethylangolensin: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

O-Desmethylangolensin (O-DMA) is a key microbial metabolite of the soy isoflavone daidzein, produced by specific bacteria within the human gut. Its biosynthesis is a critical area of study due to its potential physiological effects, which differ from its precursor. This technical guide provides an in-depth overview of the O-DMA biosynthetic pathway, detailing the microbial catalysts, enzymatic transformations, and relevant quantitative data. It also includes detailed experimental protocols for the in vitro study of this pathway and the quantification of its metabolites, alongside visualizations of the core processes to facilitate a comprehensive understanding for researchers in microbiology, nutrition, and drug development.

Introduction

The metabolism of dietary phytochemicals by the gut microbiota is a significant factor in human health and disease. Isoflavones, such as daidzein found abundantly in soy products, undergo extensive transformation by intestinal bacteria, leading to the formation of various metabolites with distinct biological activities.[1] One such metabolite is this compound (O-DMA), formed through a multi-step process initiated by the hydrogenation of daidzein to dihydrodaidzein (DHD), followed by the cleavage of the C-ring.[1][2] This conversion is not ubiquitous among the human population, leading to different "metabotypes" which may have implications for the health effects of soy consumption.[3] This guide will elucidate the current understanding of the O-DMA biosynthetic pathway.

The Biosynthetic Pathway of this compound

The formation of O-DMA from daidzein is a two-step process mediated by anaerobic bacteria in the large intestine.[4]

Step 1: Reduction of Daidzein to Dihydrodaidzein (DHD)

The initial step in the biosynthesis of O-DMA is the reduction of the C2-C3 double bond of the C-ring in daidzein to form dihydrodaidzein. This reaction is catalyzed by the enzyme daidzein reductase (DZNR) .[5]

-

Enzyme: Daidzein Reductase (DZNR)

-

Substrate: Daidzein

-

Product: Dihydrodaidzein (DHD)

-

Cofactor: NADPH[6]

This reduction is a crucial branching point in daidzein metabolism, as DHD is the precursor for both O-DMA and the alternative metabolite, equol.[2]

Step 2: C-ring Cleavage of Dihydrodaidzein to this compound (O-DMA)

The second and defining step in O-DMA biosynthesis is the cleavage of the heterocyclic C-ring of DHD. This reaction is carried out by specific gut bacteria.[7][8] While the exact enzymatic mechanism has not been fully elucidated and the specific enzyme has not yet been isolated and named, it is known to be a C-ring cleavage reaction, likely involving an ether cleavage.

-

Enzyme: Uncharacterized C-ring cleavage enzyme(s)

-

Substrate: Dihydrodaidzein (DHD)

-

Product: this compound (O-DMA)

The stereochemistry of the final product has been determined to be (R)-O-DMA when produced by Clostridium strain SY8519.[5]

Microbial Species Involved

Several anaerobic bacterial species residing in the human gut have been identified as capable of producing O-DMA from daidzein. These belong primarily to the families Clostridiaceae and Eubacteriaceae.

Table 1: Key Microbial Species in O-DMA Biosynthesis

| Bacterial Species | Role in Pathway | Reference |

| Clostridium sp. HGH 136 | C-ring cleavage of DHD to O-DMA | [8] |

| Eubacterium ramulus | C-ring cleavage of DHD to O-DMA | [7][9] |

| Clostridium strain SY8519 | Produces (R)-O-DMA from DHD | [5][10] |

Quantitative Data on O-DMA Biosynthesis

The efficiency of O-DMA production can vary significantly between individuals and is dependent on the composition of their gut microbiota. In vitro studies with specific bacterial strains provide insights into the kinetics of this conversion.

Table 2: In Vitro Conversion Rates of Daidzein and its Metabolites

| Bacterial Strain | Substrate | Initial Conversion Rate (µmol h⁻¹ mg protein⁻¹) | Reference |

| Strain Mt1B8 | Daidzein | 1.61 | [11] |

| Strain Mt1B8 | Dihydrodaidzein | 1.80 | [11] |

| Strain Mt1B8 | Genistein | 1.28 | [11] |

Experimental Protocols

Anaerobic Culture of O-DMA-Producing Bacteria (e.g., Clostridium sp.)

This protocol is adapted from methods for culturing strict anaerobes like Clostridium difficile and can be used for O-DMA-producing strains.[12]

Materials:

-

Anaerobic chamber (e.g., with a gas mix of 5% H₂, 5% CO₂, 90% N₂)

-

Pre-reduced Brain Heart Infusion (BHI) broth or agar supplemented with 0.05% L-cysteine

-

Selected bacterial strain (e.g., Clostridium sp. HGH 136)

-

Sterile inoculating loops

-

Incubator at 37°C

Procedure:

-

Introduce all materials into the anaerobic chamber.

-

From a frozen glycerol stock, streak the bacterial strain onto a pre-reduced BHI agar plate.

-

Incubate the plate anaerobically at 37°C for 24-48 hours until colonies are visible.

-

To start a liquid culture, pick a single colony with a sterile inoculating loop and inoculate a tube of pre-reduced BHI broth.

-

Incubate the liquid culture at 37°C in the anaerobic chamber for 24-48 hours, or until desired growth is achieved.

-

For O-DMA production experiments, the growth medium can be supplemented with daidzein at a desired concentration.

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of O-DMA in bacterial culture supernatants or other biological matrices.

Sample Preparation (from bacterial culture):

-

Centrifuge the bacterial culture at 10,000 x g for 10 minutes to pellet the cells.

-

Collect the supernatant.

-

To precipitate proteins, add three volumes of ice-cold methanol to one volume of supernatant.

-

Vortex and incubate at -20°C for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

LC-MS/MS Parameters:

-

LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 10% to 90% B over several minutes, followed by a wash and re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.

-

Ionization Source: Electrospray ionization (ESI).

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for O-DMA (e.g., m/z 257 -> 135) and an appropriate internal standard.

Visualizations

Caption: Biosynthetic pathway of this compound from daidzein.

Caption: Experimental workflow for O-DMA production and analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Microbial Metabolism of the Soy Isoflavones Daidzein and Genistein in Postmenopausal Women: Human Intervention Study Reveals New Metabotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: The Importance of Equol’s Lesser Known Cousin to Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereochemical determination of this compound produced from daidzein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation and Characterization of a New Clostridium sp. That Performs Effective Cellulosic Waste Digestion in a Thermophilic Methanogenic Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. Conversion of Daidzein and Genistein by an Anaerobic Bacterium Newly Isolated from the Mouse Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Culturing and Maintaining Clostridium difficile in an Anaerobic Environment - PMC [pmc.ncbi.nlm.nih.gov]

O-Desmethylangolensin: A Comprehensive Technical Guide to its In Vitro Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethylangolensin (O-DMA) is a key metabolite of the soy isoflavone daidzein, produced by intestinal microflora.[1][2][3][4] While structurally related to estrogens, its biological activities are diverse and of growing interest in the fields of pharmacology and drug discovery. This technical guide provides an in-depth overview of the in vitro biological activities of O-DMA, with a focus on its anticancer, antioxidant, estrogenic, and anti-osteoclastogenic properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics.

Anticancer Activity

O-DMA has demonstrated significant anticancer effects in various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.[1][5][6]

Effects on Breast Cancer Cells

In human breast carcinoma MCF-7 cells, O-DMA inhibits cell proliferation in a dose- and time-dependent manner.[1][5] The half-maximal inhibitory concentrations (IC50) were determined to be 306.34 µM and 178.52 µM after 48 and 72 hours of treatment, respectively.[1][7] At a concentration of 200 µM for 72 hours, O-DMA decreased cell proliferation by 55.15% compared to controls.[1]

The antiproliferative effect of O-DMA in MCF-7 cells is attributed to the induction of apoptosis and cell cycle arrest at the G1/S and G2/M phases.[1][5] This is accompanied by the modulation of key cell cycle regulatory proteins. Specifically, O-DMA treatment (150 µM for 72 hours) resulted in a marked reduction in the expression of CDK1 and CDK2, a decrease in CDK4 (by 76.9%), and an increase in CDK6 (by 152.3%).[1] Furthermore, the expression of cyclins D and E was decreased (by 14.2% and 46.7%, respectively), while cyclin B expression was significantly increased (by 118.7%).[1] O-DMA also downregulated the expression of p21Cip1 and p27Kip1.[1][5]

Table 1: Anticancer Activity of O-DMA in MCF-7 Breast Cancer Cells

| Parameter | Concentration (µM) | Incubation Time (h) | Result | Reference |

| Cell Proliferation | ||||

| IC50 | 306.34 | 48 | - | [1][7] |

| IC50 | 178.52 | 72 | - | [1][7] |

| % Inhibition | 200 | 72 | 55.15% | [1] |

| Cell Cycle & Apoptosis | ||||

| Apoptosis Induction | 50, 150, 200 | 72 | Significant, dose-dependent | [1] |

| G1/S & G2/M Arrest | 50, 150, 200 | 72 | Significant, dose-dependent | [1] |

| Protein Expression | ||||

| CDK1 | 150 | 72 | <5% of control | [1] |

| CDK2 | 150 | 72 | <5% of control | [1] |

| CDK4 | 150 | 72 | ↓ 76.9% | [1] |

| CDK6 | 150 | 72 | ↑ 152.3% | [1] |

| Cyclin D | 150 | 72 | ↓ 14.2% | [1] |

| Cyclin E | 150 | 72 | ↓ 46.7% | [1] |

| Cyclin B | 150 | 72 | ↑ 118.7% | [1] |

| p21Cip1 | 150 | 72 | Downregulated | [1][5] |

| p27Kip1 | 150 | 72 | Downregulated | [1][5] |

Experimental Protocol: Anticancer Activity in MCF-7 Cells

-

Cell Culture: Human breast carcinoma MCF-7 cells are maintained in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.[1]

-

O-DMA Treatment: Cells are exposed to various concentrations of O-DMA (e.g., 5-200 µM) or vehicle control (0.1% DMSO) for specified durations (24, 48, or 72 hours).[1]

-

Cell Proliferation Assay (MTT): Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance is measured to determine the percentage of viable cells relative to the vehicle-treated control.[1]

-

Cell Cycle Analysis (FACS): Cells are stained with propidium iodide (PI), and the DNA content is analyzed by fluorescence-activated cell sorting (FACS) to determine the distribution of cells in different phases of the cell cycle.[1]

-

Apoptosis Assay (FACS): Apoptosis is quantified by flow cytometry using Annexin V-FITC and PI staining.[1]

-

Western Blot Analysis: The expression levels of cell cycle regulatory proteins (CDKs, cyclins, CKIs) are determined by Western blotting using specific antibodies. β-actin is typically used as a loading control.[1]

Caption: O-DMA induced cell cycle arrest in MCF-7 cells.

Effects on Hepatocellular Carcinoma Cells

O-DMA also exhibits antiproliferative activity against human hepatocellular carcinoma (HCC) Hep3B cells in a dose- and time-dependent manner.[8] The IC50 values were found to be 135.02 µM and 106.14 µM at 48 and 72 hours, respectively.[8] The anticancer effects in Hep3B cells are mediated through cell cycle arrest at the G2/M phase and mitochondrial-dependent apoptosis.[8] This is associated with a decrease in Bcl-2 expression and an increase in Bax expression.[8]

Table 2: Anticancer Activity of O-DMA in Hep3B Hepatocellular Carcinoma Cells

| Parameter | Concentration (µM) | Incubation Time (h) | Result | Reference |

| Cell Proliferation | ||||

| IC50 | 135.02 | 48 | - | [8] |

| IC50 | 106.14 | 72 | - | [8] |

| Cell Cycle & Apoptosis | ||||

| G2/M Arrest | Various | 24, 48, 72 | Dose- and time-dependent | [8] |

| Mitochondrial Apoptosis | Various | 24, 48, 72 | Induced | [8] |

| Protein Expression | ||||

| Bcl-2 | Not specified | Not specified | Decreased | [8] |

| Bax | Not specified | Not specified | Increased | [8] |

Experimental Protocol: Anticancer Activity in Hep3B Cells

-

Cell Culture: Human HCC Hep3B cells are cultured in appropriate media and conditions.

-

O-DMA Treatment: Cells are treated with O-DMA at various concentrations (e.g., 5-200 µM) for 24, 48, and 72 hours.[8]

-

Cell Proliferation Assay (MTT): The antiproliferative effect is determined using an MTT assay.[8]

-

Cell Cycle and Apoptosis Analysis: The mechanisms of cell cycle arrest and apoptosis are investigated, likely using flow cytometry and Western blot analysis for relevant protein markers.[8]

References

- 1. This compound inhibits the proliferation of human breast cancer MCF-7 cells by inducing apoptosis and promoting cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: The Importance of Equol’s Lesser Known Cousin to Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: the importance of equol's lesser known cousin to human health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound inhibits the proliferation of human breast cancer MCF-7 cells by inducing apoptosis and promoting cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | Intestinal Bacterial Metabolites | TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]

- 8. spandidos-publications.com [spandidos-publications.com]

O-Desmethylangolensin: A Technical Guide on its Role as a Phytoestrogen and Isoflavone Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Desmethylangolensin (O-DMA) is a key intestinal microbial metabolite of the soy isoflavone daidzein.[1][2] As a phytoestrogen, O-DMA exhibits selective binding to estrogen receptors and modulates estrogenic signaling pathways, positioning it as a molecule of significant interest in pharmacology and drug development. This technical guide provides an in-depth overview of O-DMA, focusing on its biochemical properties, estrogenic activity, and its impact on cellular processes such as cell proliferation, apoptosis, and cell cycle regulation. Detailed experimental protocols for the study of O-DMA are provided, alongside quantitative data and visualizations of its signaling pathways to support further research and development efforts.

Introduction

Phytoestrogens, plant-derived compounds with structural similarity to 17β-estradiol, have garnered considerable attention for their potential roles in human health and disease. This compound (O-DMA) is a prominent member of this class, produced by the metabolism of the soy isoflavone daidzein by specific gut bacteria.[1][2] The ability to produce O-DMA varies among individuals, leading to different "metabotypes" which may influence the physiological effects of soy consumption.[3] This guide delves into the technical aspects of O-DMA, providing a resource for researchers investigating its therapeutic potential.

Biochemical and Physicochemical Properties

O-DMA is structurally distinct from its precursor daidzein, featuring a cleaved C-ring which alters its binding characteristics and biological activity.

| Property | Value | Reference |

| IUPAC Name | 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)propan-1-one | [2] |

| Molecular Formula | C15H14O4 | [1] |

| Molar Mass | 258.27 g/mol | [1] |

| CAS Number | 21255-69-6 | [1] |

Metabolism and Pharmacokinetics

The conversion of daidzein to O-DMA is a multi-step process mediated by intestinal microflora. Following ingestion, daidzein is first reduced to dihydrodaidzein, which is then further metabolized to O-DMA.[4]

Pharmacokinetic Parameters

Pharmacokinetic studies of isoflavone metabolites are crucial for determining their bioavailability and dosing regimens. While specific data for O-DMA is limited, studies on related isoflavone metabolites provide valuable insights.

| Parameter | Description | Typical Value Range (for related isoflavones) |

| Tmax (Time to maximum concentration) | Time at which the highest concentration of the substance is observed in the plasma. | 6-8 hours |

| Cmax (Maximum concentration) | The highest concentration of the substance observed in the plasma. | Varies significantly with dose and individual metabolism. |

| t1/2 (Half-life) | The time required for the concentration of the substance to decrease by half. | 7-8 hours |

| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Generally low and variable for isoflavones. |

Note: These values are indicative and can vary significantly based on the individual's gut microbiome, diet, and other factors.

Estrogenic Activity

O-DMA's biological effects are primarily mediated through its interaction with estrogen receptors (ERs), ERα and ERβ. It exhibits a higher binding affinity for ERβ compared to ERα.

| Parameter | ERα | ERβ | Reference |

| Relative Binding Affinity (RBA) vs. Estradiol | Lower | Higher | [5] |

| Agonist/Antagonist Activity | Agonist | Agonist |

Experimental Protocol: Competitive Estrogen Receptor Binding Assay

This protocol is adapted from established methods for assessing the binding of isoflavones to estrogen receptors.[6][7][8]

Objective: To determine the relative binding affinity of O-DMA for ERα and ERβ.

Materials:

-

Recombinant human ERα and ERβ

-

[3H]-17β-estradiol (radioligand)

-

This compound (test compound)

-

17β-estradiol (unlabeled competitor)

-

Assay Buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

-

Hydroxyapatite (HAP) slurry

-

Scintillation cocktail and counter

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of O-DMA and unlabeled 17β-estradiol in the assay buffer.

-

Binding Reaction: In microcentrifuge tubes, combine the recombinant ER, a fixed concentration of [3H]-17β-estradiol, and varying concentrations of either O-DMA or unlabeled 17β-estradiol.

-

Incubation: Incubate the reaction mixtures at 4°C for a sufficient period (e.g., 18-24 hours) to reach equilibrium.

-

Separation of Bound and Free Ligand: Add cold HAP slurry to each tube to adsorb the ER-ligand complexes. Incubate on ice with intermittent vortexing.

-

Washing: Centrifuge the tubes and wash the HAP pellets with cold assay buffer to remove unbound radioligand.

-

Quantification: Resuspend the final HAP pellets in ethanol and transfer to scintillation vials. Add scintillation cocktail and measure radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of bound [3H]-17β-estradiol against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The relative binding affinity (RBA) can be calculated as: (IC50 of 17β-estradiol / IC50 of O-DMA) x 100%.

Cellular Mechanisms of Action

O-DMA has been shown to exert significant effects on cancer cells, particularly hormone-dependent breast cancer cells like MCF-7. Its mechanisms of action include the induction of apoptosis and cell cycle arrest.

Signaling Pathways

O-DMA can induce cell cycle arrest at the G1/S and G2/M phases in MCF-7 breast cancer cells.[9] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins.

Caption: O-DMA induced cell cycle arrest pathway in MCF-7 cells.

O-DMA can trigger programmed cell death, or apoptosis, in breast cancer cells. This process involves a cascade of caspase activation, leading to the execution of cell death.

Caption: O-DMA induced apoptosis pathway in MCF-7 cells.

Experimental Protocols

This protocol outlines a standard method to assess the effect of O-DMA on the proliferation of MCF-7 cells.[10][11]

Objective: To determine the dose-dependent effect of O-DMA on MCF-7 cell viability and proliferation.

Materials:

-

MCF-7 cells

-

DMEM supplemented with 10% FBS and antibiotics

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., WST-1, CellTiter-Glo®)

-

DMSO (vehicle control)

-

96-well plates

Procedure:

-

Cell Seeding: Seed MCF-7 cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of O-DMA (and a vehicle control, DMSO).

-

Incubation: Incubate the cells for different time points (e.g., 24, 48, 72 hours).

-

Viability Assay (MTT example):

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the O-DMA concentration to determine the IC50 value.

This protocol describes a common method to quantify apoptosis induced by O-DMA.[12][13][14][15][16]

Objective: To quantify the percentage of apoptotic and necrotic cells in an O-DMA-treated MCF-7 cell population.

Materials:

-

MCF-7 cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat MCF-7 cells with various concentrations of O-DMA for a specified time.

-

Cell Harvesting: Harvest the cells (both adherent and floating) and wash with cold PBS.

-

Staining: Resuspend the cells in Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

Antioxidant Activity

O-DMA has been reported to possess antioxidant properties, which may contribute to its overall biological effects.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and straightforward method to evaluate the antioxidant capacity of a compound.[17][18][19][20][21]

Objective: To measure the free radical scavenging activity of O-DMA.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Methanol

-

Ascorbic acid or Trolox (positive control)

-

96-well plate or spectrophotometer cuvettes

Procedure:

-

Preparation of Solutions: Prepare serial dilutions of O-DMA and the positive control in methanol.

-

Reaction: Add the O-DMA or control solutions to the DPPH solution.

-

Incubation: Incubate the mixtures in the dark at room temperature for a set period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at a specific wavelength (around 517 nm).

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: [ (A_control - A_sample) / A_control ] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

-

IC50 Determination: Plot the percentage of scavenging activity against the concentration of O-DMA to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

In Vivo Studies and Analysis

To understand the physiological relevance of O-DMA, in vivo studies are essential. These studies typically involve administering O-DMA or its precursor daidzein to animal models to assess its pharmacokinetics and biological effects.

Experimental Protocol: In Vivo Pharmacokinetic Study

This protocol provides a general framework for conducting a pharmacokinetic study of O-DMA in a rodent model.[22][23][24]

Objective: To determine the pharmacokinetic profile of O-DMA following oral or intravenous administration.

Materials:

-

Animal model (e.g., rats, mice)

-

This compound formulation for administration

-

Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

-

LC-MS/MS system for analysis

Procedure:

-

Animal Dosing: Administer a known dose of O-DMA to the animals via the desired route (e.g., oral gavage, intravenous injection).

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) from a suitable site (e.g., tail vein, retro-orbital sinus).

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Sample Analysis (LC-MS/MS):

-

Sample Preparation: Extract O-DMA from the plasma samples using an appropriate method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).

-

Chromatographic Separation: Separate O-DMA from other plasma components using a suitable HPLC or UPLC column and mobile phase gradient.

-

Mass Spectrometric Detection: Quantify the amount of O-DMA in each sample using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

-

Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as Cmax, Tmax, AUC (area under the curve), and t1/2.

Synthesis of this compound

The chemical synthesis of O-DMA is essential for obtaining pure standards for research purposes. While various synthetic routes have been reported, a common approach involves the Friedel-Crafts acylation. A generalized approach is described here.[25]

General Synthetic Scheme:

A key step often involves the reaction of a protected 2,4-dihydroxyphenyl derivative with a protected 2-(4-hydroxyphenyl)propanoic acid derivative, followed by deprotection steps. The synthesis can be complex and requires expertise in organic chemistry. For detailed procedures, it is recommended to consult specialized organic synthesis literature.

Conclusion and Future Directions

This compound stands out as a phytoestrogen with significant potential for further investigation. Its selective estrogen receptor modulation and its demonstrated effects on cancer cell proliferation and apoptosis warrant continued research. Future studies should focus on elucidating the precise molecular mechanisms underlying its diverse biological activities, conducting comprehensive in vivo efficacy and safety studies, and exploring its potential as a lead compound for the development of novel therapeutics for hormone-related conditions and cancers. The detailed protocols and data presented in this guide aim to facilitate these endeavors and contribute to a deeper understanding of O-DMA's role in human health.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C15H14O4 | CID 89472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Metabolomics profiles of premenopausal women are different based on this compound metabotype - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. From Proteomics to Personalized Medicine: The Importance of Isoflavone Dose and Estrogen Receptor Status in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Synthetic Isoflavones on Cell Proliferation, Estrogen Receptor Binding Affinity, and Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound inhibits the proliferation of human breast cancer MCF-7 cells by inducing apoptosis and promoting cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. The molecular mechanism of breast cancer cell apoptosis induction by absent in melanoma (AIM2) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biorxiv.org [biorxiv.org]

- 22. The pharmacokinetic behavior of the soy isoflavone metabolite S-(-)equol and its diastereoisomer R-(+)equol in healthy adults determined by using stable-isotope-labeled tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. In vitro and in vivo metabolism of the soy isoflavone glycitein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Mechanism of action of O-Desmethylangolensin at a molecular level

Abstract

O-Desmethylangolensin (O-DMA) is a prominent metabolite of the soy isoflavone daidzein, produced by intestinal microflora in a significant portion of the human population.[1][2] As a phytoestrogen, O-DMA's structural characteristics allow it to interact with various components of cellular signaling, leading to a range of biological activities. This technical guide elucidates the molecular mechanisms of action of O-DMA, focusing on its interaction with nuclear receptors, modulation of critical signaling pathways, and its impact on cell fate. Quantitative pharmacological data are presented, alongside detailed experimental protocols and visual diagrams of key pathways and workflows to provide a comprehensive resource for the scientific community.

Molecular Targets of O-DMA

O-DMA exerts its biological effects by interacting with several key molecular targets, most notably the estrogen receptors. Its activity profile suggests a complex role as a selective estrogen receptor modulator (SERM).

The primary molecular targets of O-DMA are the nuclear estrogen receptors, ERα and ERβ. O-DMA exhibits agonistic activity towards both receptors.[3] However, binding studies have revealed a significant preferential affinity for ERβ over ERα. This differential binding is a key determinant of its tissue-specific effects.[4] The relative binding affinity (RBA) of O-DMA is weaker than that of 17β-estradiol, classifying it as a weak phytoestrogen.[4]

In addition to its estrogenic activity, O-DMA has been shown to possess androgen receptor antagonistic properties.[3][4] This dual activity on both estrogen and androgen signaling pathways highlights its potential as a multi-target agent in hormone-dependent conditions.

Phytoestrogens as a class are known to inhibit aromatase, the key enzyme responsible for converting androgens to estrogens.[4][5] This inhibition represents a potential mechanism for reducing local estrogen biosynthesis. While O-DMA belongs to this class, specific quantitative data (e.g., IC50) for its direct inhibition of the aromatase enzyme is not well-documented in current literature and remains an area for further investigation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data describing O-DMA's interaction with its molecular targets and its effect on cell proliferation.

Table 1: Estrogen Receptor Binding Affinity

| Compound | Receptor | Relative Binding Affinity (RBA) (%) | Reference |

|---|---|---|---|

| O-DMA | ERα | 6 | Hwang et al. (as cited in[4]) |

| O-DMA | ERβ | 37 | Hwang et al. (as cited in[4]) |

| 17β-Estradiol | ERα, ERβ | 100 | (Reference Standard) |

Table 2: Anti-proliferative Activity in MCF-7 Cells

| Treatment Duration | IC50 Value (µM) | Reference |

|---|---|---|

| 48 hours | 306.34 | Choi & Kim, 2013[1][6] |

| 72 hours | 178.52 | Choi & Kim, 2013[1][6] |

Modulation of Cellular Signaling Pathways

O-DMA's interaction with its molecular targets initiates a cascade of downstream signaling events that ultimately influence gene expression and cellular processes like proliferation, cell cycle progression, and apoptosis.

As a phytoestrogen, O-DMA modulates the transcription of estrogen-responsive genes. Upon binding to ERβ, the O-DMA-receptor complex can translocate to the nucleus and bind to Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their expression. The higher affinity for ERβ suggests that O-DMA's effects are predominantly mediated through this receptor subtype, which is often associated with anti-proliferative outcomes in tissues like the breast and prostate.[4]

Caption: O-DMA binds to ERβ, leading to nuclear translocation and modulation of gene expression.

Studies in human breast cancer (MCF-7) cells have demonstrated that O-DMA can induce cell cycle arrest at both the G1/S and G2/M checkpoints.[1][6] This arrest is achieved by modulating the expression and activity of key cell cycle regulatory proteins.

-

G1/S Arrest: O-DMA treatment leads to a decrease in the expression of Cyclin-Dependent Kinase 2 (CDK2), CDK4, Cyclin D, and Cyclin E.[1][6] These proteins are critical for the progression from the G1 phase to the S phase of the cell cycle.

-

G2/M Arrest: The transition from G2 to mitosis is also halted through the downregulation of CDK1.[1][6]

-

CDK Inhibitors: O-DMA also downregulates the expression of the CDK inhibitors p21Cip1 and p27Kip1.[1][6]

Caption: O-DMA induces cell cycle arrest by inhibiting key CDK-Cyclin complexes.

Concurrent with cell cycle arrest, O-DMA treatment significantly induces apoptosis in cancer cells.[1][6] This is evidenced by flow cytometry analysis showing a dose-dependent increase in the sub-G1 cell population, which is indicative of fragmented DNA from apoptotic cells. The induction of apoptosis is a critical component of O-DMA's anti-proliferative effects.

Caption: O-DMA-induced cell cycle arrest leads to apoptosis and inhibits proliferation.

Key Experimental Protocols

The following sections detail the methodologies used to characterize the molecular actions of O-DMA.

This assay is used to determine the relative binding affinity of a test compound for the estrogen receptor compared to 17β-estradiol.

Protocol:

-

Preparation of Cytosol: Uterine cytosol containing estrogen receptors is prepared from ovariectomized female rats. Uteri are homogenized in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[5] The homogenate is centrifuged to pellet the nuclear fraction, and the resulting supernatant is ultracentrifuged at 105,000 x g to yield the final cytosol.[5]

-

Competitive Binding: A constant concentration of radiolabeled estradiol ([3H]-E2, e.g., 1.0 nM) is incubated with aliquots of the uterine cytosol.[5]

-

Incubation: Increasing concentrations of unlabeled O-DMA (the competitor) are added to the mixture. A control with no competitor (maximum binding) and a control with a large excess of unlabeled estradiol (non-specific binding) are included. The tubes are incubated overnight at 4°C.

-

Separation: The receptor-bound and free [3H]-E2 are separated. This is commonly achieved by adding a hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex. The slurry is washed to remove unbound [3H]-E2.[5]

-

Quantification: Radioactivity in the HAP pellet is measured using liquid scintillation counting.

-

Data Analysis: A competition curve is generated by plotting the percentage of [3H]-E2 binding against the log concentration of O-DMA. The IC50 value (the concentration of O-DMA that inhibits 50% of the specific binding of [3H]-E2) is determined from this curve.

Caption: Workflow for the ER competitive binding assay.

The E-SCREEN assay assesses the estrogenic or anti-estrogenic activity of a compound by measuring its effect on the proliferation of estrogen-responsive MCF-7 breast cancer cells.[1]

Protocol:

-

Cell Culture: Human MCF-7 breast cancer cells, which endogenously express ERα, are cultured in standard medium (e.g., DMEM with 10% FBS).[1]

-

Hormone Deprivation: To establish a baseline, cells are washed and switched to a steroid-free medium (phenol red-free medium with charcoal-dextran stripped FBS) for 24-48 hours. This removes endogenous estrogens and synchronizes the cells.[1]

-

Treatment: Cells are seeded in multi-well plates and allowed to attach. The medium is then replaced with experimental medium containing a range of concentrations of O-DMA.

-

Controls: A positive control series with 17β-estradiol (0.1 pM–1000 pM) and a negative (vehicle) control are run in parallel.[1]

-

Incubation: The cells are incubated for a set period (typically 6 days) to allow for proliferation.

-

Quantification of Proliferation: Cell number is quantified. This can be done by cell counting, sulforhodamine B (SRB) staining, or MTT assay.

-

Data Analysis: The proliferative effect of O-DMA is calculated relative to the negative and positive controls to determine its estrogenic potential.

References

- 1. This compound inhibits the proliferation of human breast cancer MCF-7 cells by inducing apoptosis and promoting cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Modulation of Aromatase by Phytoestrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of Aromatase by Phytoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound inhibits the proliferation of human breast cancer MCF-7 cells by inducing apoptosis and promoting cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

O-Desmethylangolensin (O-DMA): A Technical Guide to Human Pharmacokinetics and Bioavailability

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

O-Desmethylangolensin (O-DMA) is a key intestinal microbial metabolite of the soy isoflavone daidzein. Its production is subject to significant interindividual variability, leading to the classification of individuals as "O-DMA producers" or "non-producers." While the producer phenotype is highly prevalent, the subsequent bioavailability of the active aglycone form of O-DMA is limited due to extensive first-pass metabolism. This guide provides a comprehensive overview of the current understanding of O-DMA's metabolism, bioavailability, and pharmacokinetics in humans. It consolidates quantitative data from key studies, details the experimental protocols used for their determination, and visualizes the core metabolic and experimental pathways.

Introduction

This compound (O-DMA) is an isoflavonoid first identified in human urine in the 1980s and later confirmed as a product of intestinal bacterial metabolism of daidzein, an isoflavone abundant in soy products.[1] Unlike its parent compound, O-DMA's chemical structure is less similar to 17β-estradiol.[1] The capacity to metabolize daidzein to O-DMA is not universal; approximately 80-95% of the human population are considered "O-DMA producers," harboring the necessary gut microbiota for this conversion.[1][2][3] This variability has prompted research into the potential health implications of the O-DMA producer phenotype. Understanding the absorption, distribution, metabolism, and excretion (ADME) of O-DMA is critical for evaluating its physiological relevance and potential as a biomarker or therapeutic agent.

Metabolism and Bioavailability

The journey of dietary daidzein to circulating O-DMA is a multi-step process heavily reliant on the gut microbiome.

Metabolic Pathway

Dietary daidzein, primarily in its glycoside form (daidzin), is first hydrolyzed to its aglycone form. In the large intestine, specific bacteria metabolize daidzein to dihydrodaidzein.[1][4] Subsequently, other intestinal bacteria perform a crucial C-ring cleavage, converting dihydrodaidzein into O-DMA.[1] This transformation is a hallmark of the O-DMA producer phenotype. Recent evidence also suggests that O-DMA may be further metabolized by certain bacteria into smaller phenolic compounds.[1]

Once formed in the intestine, the O-DMA aglycone is absorbed. It then undergoes extensive phase II conjugation, primarily glucuronidation and to a lesser extent sulfation, in the intestinal mucosa and the liver.[1] This process converts the lipophilic aglycone into water-soluble conjugates. It is estimated that over 95% of O-DMA circulating in the plasma is in its glucuronidated form.[1] These conjugates have significantly weaker biological activity compared to the free aglycone.[1][5] The water-soluble conjugates are then efficiently excreted, mainly via the kidneys into the urine.[1] A minor portion may be excreted in feces, with high interindividual variation.[1]

Bioavailability

The systemic bioavailability of the biologically active O-DMA aglycone is low. This is a direct consequence of the extensive pre-systemic (first-pass) and systemic conjugation that occurs after its formation and absorption in the gut. While up to 95% of individuals are capable of producing O-DMA, the circulating concentrations of the free form are minimal, which likely limits its physiological impact in vivo.[1][5]

Pharmacokinetics of this compound

Pharmacokinetic studies in humans have been conducted to quantify the concentration of O-DMA in plasma and urine over time following the administration of daidzein. These studies reveal a profile characterized by delayed absorption and a long half-life, consistent with its formation in the distal gut. A significant level of inter-individual variation is a consistent finding.[6]

Quantitative Pharmacokinetic Data

The table below summarizes key pharmacokinetic parameters for total O-DMA (aglycone and conjugates measured after deconjugation) in human plasma from studies involving healthy O-DMA-producing adults.

| Parameter | Value (Mean ± SD) | Study Population & Dose | Reference |

| Cmax (Peak Plasma Concentration) | 62 ± 53 nM | 11 healthy adults after a single dose of 100 mg daidzein from soy milk. | [6] |

| Tmax (Time to Peak Concentration) | 28 ± 11 hours | 11 healthy adults after a single dose of 100 mg daidzein from soy milk. | [6] |

| t½ (Elimination Half-Life) | 15 ± 6 hours | 11 healthy adults after a single dose of 100 mg daidzein from soy milk. | [6] |

| Cmax | 30 nM | 7 healthy adults after a single daidzein capsule. | [7] |

| Tmax | 27.4 hours | 7 healthy adults after a single daidzein capsule. | [7] |

| t½ | 17.7 hours | 7 healthy adults after a single daidzein capsule. | [7] |

| AUC (Area Under the Curve) | 1.9 µmol/L·h | 7 healthy adults after a single daidzein capsule. | [7] |

Note: The high standard deviations (SD) highlight the substantial inter-individual variability in O-DMA pharmacokinetics.[6]

Experimental Protocols

Accurate determination of O-DMA's pharmacokinetic profile requires robust and validated experimental designs and analytical methods.

Human Intervention Study Protocol

A representative experimental protocol for a pharmacokinetic study of O-DMA is as follows:

-

Study Design: A randomized, single-dose study is often employed.

-

Subjects: Participants are healthy adult volunteers, screened to confirm their O-DMA producer status. Phenotyping is typically done after a soy or isoflavone challenge.[1]

-

Dosing: A standardized dose of daidzein is administered orally. One key study utilized a single administration of soy milk containing 100 mg of daidzein.[6]

-

Sample Collection: Blood samples are collected into heparinized tubes at pre-defined time points (e.g., 0, 2, 4, 8, 12, 24, 36, 48, and 72 hours) post-dosing. Plasma is separated by centrifugation and stored at -80°C until analysis. Urine is often collected over 24-hour intervals.

-

Sample Preparation: To measure total O-DMA, plasma or urine samples undergo enzymatic hydrolysis (deconjugation) using a β-glucuronidase/sulfatase enzyme preparation to convert the conjugated forms back to the aglycone. This is followed by a purification and concentration step, such as solid-phase extraction (SPE).

-

Analytical Quantification: The concentration of O-DMA in the processed samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6][8] This technique offers high sensitivity and selectivity for accurate quantification.[8]

Analytical Methodologies

The quantification of O-DMA and other phytoestrogens in biological matrices is predominantly achieved with LC-MS/MS. A rapid and sensitive method has been developed that can simultaneously quantify 11 phytoestrogen metabolites, including O-DMA, in human serum within a 2-minute run time.[8]

-

Chromatography: Separation is typically performed on a C18 reversed-phase column.[8]

-

Mass Spectrometry: Detection is carried out using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for O-DMA.[8]

-

Chirality: As O-DMA possesses a chiral center, specialized chiral columns can be used in liquid chromatography to separate and quantify the individual R(-) and S(+) enantiomers. Studies have established that R(-)-O-Desmethylangolensin is the primary enantiomeric form produced in humans.[6]

Conclusion

The pharmacokinetics of this compound in humans are dictated by its formation via gut microbial metabolism of daidzein. This leads to a delayed Tmax and significant inter-individual variability linked to the host's microbiome. While the O-DMA producer phenotype is common, the bioavailability of the active aglycone is low due to extensive and efficient conjugation in the liver and intestinal wall. The resulting high circulating levels of inactive O-DMA glucuronide suggest that the physiological effects of O-DMA in vivo may be limited. Future research should continue to explore the factors governing the O-DMA producer phenotype and the potential biological activities of its conjugated metabolites.

References

- 1. This compound: The Importance of Equol’s Lesser Known Cousin to Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gut bacterial metabolism of the soy isoflavone daidzein: exploring the relevance to human health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound: the importance of equol's lesser known cousin to human health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Showing experiments where this compound has been detected in biofluids - Phenol-Explorer [phenol-explorer.eu]

- 8. researchgate.net [researchgate.net]

Identifying the O-Desmethylangolensin (O-DMA) Producer Phenotype: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Desmethylangolensin (O-DMA) is a key microbial metabolite of the soy isoflavone daidzein, produced by a specific consortium of gut bacteria. Individuals can be categorized into "producer" and "non-producer" phenotypes based on their ability to metabolize daidzein into O-DMA. This distinction is of growing interest in the fields of nutrition, pharmacology, and clinical research due to the potential health implications associated with this metabolic capability. This technical guide provides a comprehensive overview of the methodologies to identify the O-DMA producer phenotype in populations, including detailed experimental protocols, data presentation standards, and visual representations of the underlying biochemical and experimental processes.

Introduction to this compound (O-DMA)

O-DMA is a phytoestrogen, a plant-derived compound that can exert estrogen-like effects in the body. It is formed through the C-ring cleavage of dihydrodaidzein, an intermediate metabolite of daidzein, by intestinal microflora.[1][2] The presence or absence of the specific gut bacteria capable of this biotransformation determines an individual's O-DMA producer status.[1][3] The prevalence of the O-DMA producer phenotype is estimated to be between 80-95% in the adult population, though this can vary with age and ethnicity.[2][4][5] Research suggests a potential link between the O-DMA producer phenotype and various health outcomes, making its identification a valuable tool in personalized medicine and drug development.

Experimental Protocols

Phenotyping via Soy Challenge and Urinary Analysis

The most common method for determining the O-DMA producer phenotype is through a controlled soy challenge followed by the analysis of urinary metabolites.[2][4]

2.1.1. Soy Challenge Protocol

-

Participant Abstinence: Participants should abstain from all soy-containing foods for a period of 72 hours prior to the challenge to ensure a baseline free of isoflavone metabolites.

-

Challenge Administration: Participants are given a standardized dose of soy, typically in the form of a soy beverage or a supplement containing a known amount of daidzein (e.g., 50-100 mg).

-

Urine Collection: A first-morning void urine sample is collected on the third day following the soy challenge.[4] This timing allows for the gut microbiota to metabolize the daidzein and for the resulting O-DMA to be excreted in the urine.

-

Sample Storage: Urine samples should be immediately frozen and stored at -80°C until analysis to prevent degradation of the metabolites.

Quantification of O-DMA in Urine by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of O-DMA in urine due to its high sensitivity and specificity.[6][7]

2.2.1. Sample Preparation

-

Thawing: Frozen urine samples are thawed at room temperature.

-

Enzymatic Deconjugation: A 200 µL aliquot of urine is mixed with 50 µL of a stable isotope-labeled internal standard solution (e.g., ¹³C₃-O-desmethylangolensin), 20 µL of ammonium acetate buffer (2.5 mol/L, pH 5.0), and 10 µL of β-glucuronidase/sulfatase (approximately 120 units).[1] This step is crucial as O-DMA is primarily excreted as glucuronide and sulfate conjugates.

-

Incubation: The mixture is incubated at 37°C for at least 2 hours to allow for complete deconjugation.

-

Protein Precipitation/Extraction (Optional but recommended for cleaner samples): Add 2 volumes of ice-cold acetonitrile to the incubated sample, vortex, and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet precipitated proteins. The supernatant is then transferred to a new tube and dried under a stream of nitrogen. The dried extract is reconstituted in the mobile phase for LC-MS/MS analysis. For an extraction-less method, the incubated sample can be directly diluted and injected.[6]

2.2.2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column (e.g., 150 x 3 mm, 3 µm particle size) is typically used.[7]

-

Mobile Phase A: 13 mM ammonium acetate in water with 0.1% acetic acid.[7]

-

Mobile Phase B: Methanol with 0.1% acetic acid.[7]

-

Gradient: A gradient elution is employed, starting with a low percentage of Mobile Phase B, which is gradually increased to elute the analytes.

-

Flow Rate: A typical flow rate is 0.25 mL/min.[7]

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Atmospheric Pressure Photoionization (APPI) or Electrospray Ionization (ESI), typically in negative ion mode.[6]

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for O-DMA and the internal standard are monitored for quantification. For O-DMA, a common transition is m/z 257 -> 108.[8]

-

2.2.3. Data Analysis and Phenotype Classification

-

A calibration curve is generated using known concentrations of an O-DMA standard.

-

The concentration of O-DMA in the urine samples is calculated based on the calibration curve.

-

An individual is classified as an O-DMA producer if the urinary O-DMA concentration is above a predetermined cut-off value (e.g., >44 µg/L).[4] Individuals with concentrations below this threshold are classified as non-producers .

In Vitro Culture of O-DMA Producing Bacteria

In vitro fermentation of fecal samples can be used to confirm the presence of O-DMA-producing bacteria and to isolate these bacteria for further study.[9]

2.3.1. Fecal Sample Collection and Preparation

-

Collection: Fresh fecal samples are collected from donors.

-

Homogenization: A fecal slurry is prepared by homogenizing the sample in an anaerobic dilution medium (e.g., pre-reduced peptone water) inside an anaerobic chamber.

2.3.2. In Vitro Fermentation

-

Media: A nutrient-rich, non-selective broth such as Brain Heart Infusion (BHI) supplemented with hemin and vitamin K is used.[8]

-

Inoculation: The fecal slurry is inoculated into the broth.

-

Daidzein Addition: Daidzein is added to the culture medium to serve as the substrate for O-DMA production.

-

Incubation: The cultures are incubated under strict anaerobic conditions at 37°C for 48-72 hours.[9]

2.3.3. Analysis of O-DMA Production

-

Aliquots of the culture supernatant are collected at various time points.

-

The samples are analyzed for the presence of O-DMA using LC-MS/MS as described in section 2.2.

Data Presentation

Quantitative data on the prevalence of the O-DMA producer phenotype should be summarized in clear and concise tables to facilitate comparison across different populations.

| Population Studied | Number of Participants (n) | Percentage of O-DMA Producers (%) | Method of Phenotyping | Reference |

| Caucasian American Women and Girls | 222 | 92 | 3-day soy challenge, urinary O-DMA >44 µg/L | [4] |

| Korean American Women and Girls | 91 | 84 | 3-day soy challenge, urinary O-DMA >44 µg/L | [4] |

| Mixed Adult Population (US) | 297 | ~80 | 3-day soy challenge, urinary O-DMA detection | [5] |

| Japanese Adults | Not specified | 85 | Urinary O-DMA detection | [2] |

| US Adults | Not specified | 79 | Urinary O-DMA detection | [2] |

Visualization of Pathways and Workflows

Metabolic Pathway of Daidzein to O-DMA

The following diagram illustrates the microbial transformation of daidzein to O-DMA in the human gut.

Experimental Workflow for O-DMA Phenotyping

This diagram outlines the key steps in identifying the O-DMA producer phenotype from sample collection to data analysis.

Conceptual Signaling Pathway of O-DMA

As a phytoestrogen, O-DMA can interact with estrogen receptors, potentially influencing downstream cellular processes. This diagram presents a conceptual signaling pathway.

Conclusion

The identification of the O-DMA producer phenotype is a critical step in understanding the interplay between diet, the gut microbiome, and human health. The methodologies outlined in this guide provide a robust framework for researchers and clinicians to accurately classify individuals as O-DMA producers or non-producers. Standardization of these protocols will be essential for comparing data across studies and for elucidating the full therapeutic and preventative potential associated with this distinct metabolic phenotype. The use of advanced analytical techniques like LC-MS/MS, coupled with well-controlled clinical protocols, will continue to drive progress in this exciting area of research.

References

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. This compound: The Importance of Equol’s Lesser Known Cousin to Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of an this compound-producing bacterium isolated from human feces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prevalence of daidzein-metabolizing phenotypes differs between Caucasian and Korean American women and girls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Obesity prevalence in relation to gut microbial environments capable of producing equol or this compound from the isoflavone daidzein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phytoestrogen biomonitoring: an extractionless LC-MS/MS method for measuring urinary isoflavones and lignans by use of atmospheric pressure photoionization (APPI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro Culture Conditions for Maintaining a Complex Population of Human Gastrointestinal Tract Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro incubation of human feces with daidzein and antibiotics suggests interindividual differences in the bacteria responsible for equol production - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of O-Desmethylangolensin in Hormone-Dependent Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Desmethylangolensin (O-DMA), a key metabolite of the soy isoflavone daidzein, has emerged as a molecule of interest in the study of hormone-dependent cancers. Produced by intestinal microflora, O-DMA exhibits a range of biological activities, including antiproliferative, pro-apoptotic, and cell cycle-disrupting effects in various cancer cell lines. This technical guide provides an in-depth overview of the current understanding of O-DMA's role in hormone-dependent cancers, with a focus on its mechanisms of action, effects on key signaling pathways, and a summary of quantitative data from in vitro studies. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to support further research and drug development efforts in this area.

Introduction

Hormone-dependent cancers, such as breast and prostate cancer, are characterized by their reliance on steroid hormones for growth and progression. Key receptors, including the estrogen receptor (ER) and the androgen receptor (AR), are central to the pathology of these diseases and are primary targets for therapeutic intervention. Phytoestrogens, plant-derived compounds with structural similarities to human estrogens, have garnered significant attention for their potential role in cancer prevention and treatment. This compound (O-DMA) is a prominent metabolite of the soy isoflavone daidzein, produced by 80-90% of the human population's gut microbiota[1]. Unlike its precursor, O-DMA possesses unique biological activities that are of increasing interest to the scientific community. This guide will delve into the technical details of O-DMA's interaction with hormone-dependent cancer models.

Metabolism of Daidzein to this compound

The biotransformation of daidzein, a major isoflavone found in soy products, into O-DMA is a multi-step process mediated by specific intestinal bacteria. This metabolic pathway is crucial as the resulting metabolites can have different biological activities than the parent compound.

In Vitro Efficacy of this compound

In vitro studies have demonstrated the antiproliferative effects of O-DMA on various hormone-dependent cancer cell lines. The data from these studies, including IC50 values, are summarized below.

Breast Cancer

In the estrogen receptor-positive (ER+) human breast cancer cell line MCF-7, O-DMA has been shown to significantly inhibit cell proliferation in a dose- and time-dependent manner[1].

Hepatocellular Carcinoma

Studies on the human hepatocellular carcinoma cell line Hep3B have also revealed the antiproliferative activity of O-DMA.

Prostate Cancer

Research on prostate cancer cell lines has shown that O-DMA can inhibit the growth of the androgen-sensitive LAPC-4 cell line. However, it did not show significant growth inhibition in the androgen-insensitive LNCaP cell line[2]. Data for other prostate cancer cell lines such as PC-3 and DU-145 is still emerging.

Table 1: Summary of In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | Time Point (hours) | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 48 | 306.34 | [1] |

| MCF-7 | Breast Cancer | 72 | 178.52 | [1] |

| Hep3B | Hepatocellular Carcinoma | 48 | 135.02 | |

| Hep3B | Hepatocellular Carcinoma | 72 | 106.14 | |

| LAPC-4 | Prostate Cancer | Not Specified | 45.2 | [2] |

| LNCaP | Prostate Cancer | Not Specified | > 100 (inactive) | [2] |

Mechanism of Action

The anticancer effects of O-DMA are attributed to its ability to induce apoptosis and cause cell cycle arrest. These processes are mediated through the modulation of key regulatory proteins.

Cell Cycle Arrest

In MCF-7 breast cancer cells, O-DMA induces cell cycle arrest at both the G1/S and G2/M phases[1]. This is achieved by altering the expression and interaction of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. Specifically, O-DMA has been observed to decrease the expression of CDK2 and CDK4 while increasing CDK6. It also downregulates cyclins D and E, and reduces the levels of CDK1[1].

Induction of Apoptosis

O-DMA treatment leads to a significant increase in the sub-G1 cell population in MCF-7 cells, which is indicative of apoptosis[1]. This programmed cell death is a key mechanism for eliminating cancer cells.

Interaction with Hormone Receptors and Related Enzymes

The "hormone-like" structure of O-DMA suggests potential interactions with hormone receptors and enzymes involved in steroidogenesis.

Estrogen Receptor (ER)

O-DMA exhibits a weak binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ)[1]. One study reported the relative binding affinity of O-DMA to be 6% for ERα and 37% for ERβ compared to estradiol[3]. This suggests that the anticancer effects of O-DMA may not be primarily mediated through direct ER agonism or antagonism, especially at physiological concentrations.

Androgen Receptor (AR)

O-DMA has been identified as an androgen receptor antagonist[3]. This activity is of particular interest for the study of prostate cancer, where AR signaling is a primary driver of disease progression. However, quantitative data on its binding affinity (Ki or IC50) to the AR is limited.

Aromatase and 5α-Reductase

Aromatase and 5α-reductase are key enzymes in the synthesis of estrogens and androgens, respectively, and are important targets in hormone-dependent cancer therapy. While other isoflavones have been shown to inhibit these enzymes, there is currently a lack of direct evidence and quantitative data (e.g., IC50 values) from enzymatic assays to suggest that O-DMA is a potent inhibitor of either aromatase or 5α-reductase. Further research is required to fully elucidate O-DMA's potential in this area.

In Vivo Studies

Currently, there is a paucity of in vivo studies specifically investigating the effects of O-DMA on the growth of hormone-dependent cancer xenografts in animal models. While studies on its precursor, daidzein, and another metabolite, equol, have shown tumor growth inhibition in rodent models of breast cancer, direct in vivo evidence for O-DMA's efficacy is a critical area for future research[4].

Experimental Protocols

Cell Viability and Proliferation (MTT Assay)

Objective: To determine the effect of O-DMA on the viability and proliferation of cancer cells.

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Treatment: Treat the cells with various concentrations of O-DMA (e.g., 5-200 µM) and a vehicle control (e.g., 0.1% DMSO) for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of O-DMA that inhibits cell growth by 50%).

Cell Cycle Analysis (Flow Cytometry)

Objective: To determine the effect of O-DMA on the cell cycle distribution of cancer cells.

Principle: This method uses a fluorescent dye, such as propidium iodide (PI), that stoichiometrically binds to DNA. The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology:

-

Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 5 x 10^5 cells/well, incubate for 24 hours, and then treat with O-DMA for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of RNA.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

Protein Expression Analysis (Western Blotting)

Objective: To determine the effect of O-DMA on the expression levels of specific proteins (e.g., CDKs, cyclins).

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then detects specific proteins using antibodies.

Methodology:

-

Cell Lysis: Treat cells with O-DMA, then lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Gel Electrophoresis: Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the protein of interest. After washing, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound demonstrates significant anticancer potential in vitro against hormone-dependent cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. Its mechanism of action appears to involve the modulation of key cell cycle regulatory proteins. While its weak affinity for estrogen receptors suggests an ER-independent mechanism in breast cancer, its antagonistic activity at the androgen receptor warrants further investigation in the context of prostate cancer.